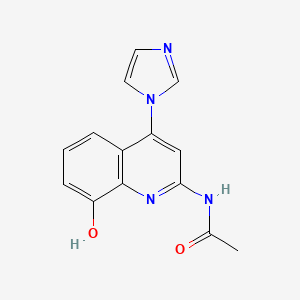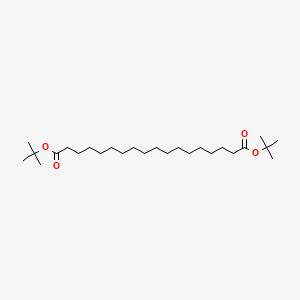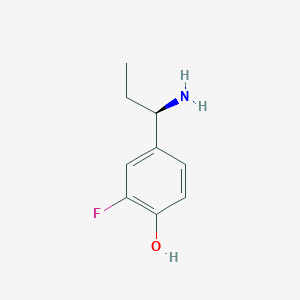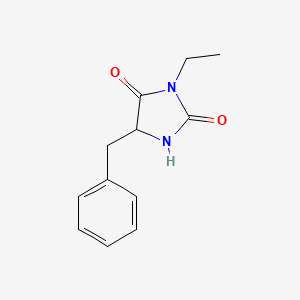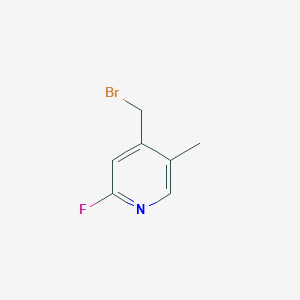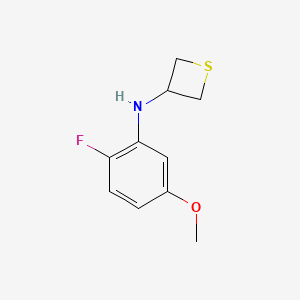
N-(2-Fluoro-5-methoxyphenyl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Fluoro-5-methoxyphenyl)thietan-3-amine is an organic compound that features a thietane ring, which is a four-membered ring containing sulfur. The presence of both fluorine and methoxy groups on the phenyl ring adds unique chemical properties to this compound, making it of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-5-methoxyphenyl)thietan-3-amine typically involves the formation of the thietane ring followed by the introduction of the fluorine and methoxy substituents on the phenyl ring. One common method involves the reaction of 2-fluoro-5-methoxyphenylthiol with an appropriate amine under specific conditions to form the desired thietane ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Fluoro-5-methoxyphenyl)thietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups on the phenyl ring.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the phenyl ring.
Applications De Recherche Scientifique
N-(2-Fluoro-5-methoxyphenyl)thietan-3-amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-Fluoro-5-methoxyphenyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and methoxy groups can influence its binding affinity and selectivity. The thietane ring may also play a role in its reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Fluoro-5-methoxyphenyl)thiolan-3-amine
- 2-Fluoro-5-methoxyphenylthiol
- Thietan-3-amine
Uniqueness
N-(2-Fluoro-5-methoxyphenyl)thietan-3-amine is unique due to the combination of the thietane ring with the fluorine and methoxy substituents on the phenyl ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, which can be advantageous in various applications.
Propriétés
Formule moléculaire |
C10H12FNOS |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
N-(2-fluoro-5-methoxyphenyl)thietan-3-amine |
InChI |
InChI=1S/C10H12FNOS/c1-13-8-2-3-9(11)10(4-8)12-7-5-14-6-7/h2-4,7,12H,5-6H2,1H3 |
Clé InChI |
MMNGECBRXFZJOE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)F)NC2CSC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12958862.png)
